

# Addressing lumbar puncture-related complications in Tofersen research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588239 | Get Quote |

## **Technical Support Center: Tofersen Research**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tofersen**, focusing on the management of complications related to its administration via lumbar puncture.

## Frequently Asked Questions (FAQs)

Q1: What is **Tofersen** and what is its mechanism of action?

A1: **Tofersen** (Qalsody) is an antisense oligonucleotide (ASO) designed for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene.[1][2][3] It works by binding to the messenger RNA (mRNA) of the SOD1 gene, leading to its degradation by an enzyme called RNase H.[1][4] This process reduces the production of the toxic SOD1 protein, which is believed to contribute to the death of motor neurons in this form of ALS.[1][3][5]

Q2: Why is **Tofersen** administered via intrathecal injection (lumbar puncture)?

A2: **Tofersen** is administered directly into the cerebrospinal fluid (CSF) via a lumbar puncture because, as an antisense oligonucleotide, it does not readily cross the blood-brain barrier.[2] This intrathecal delivery method ensures that the drug reaches the central nervous system (CNS), where it can act on motor neurons in the brain and spinal cord.[1][2][4]

## Troubleshooting & Optimization





Q3: What is the recommended dosing and administration procedure for **Tofersen** in a research setting?

A3: The recommended dosage is 100 mg (15 mL) per administration.[6][7] Treatment is initiated with three loading doses at 14-day intervals, followed by maintenance doses every 28 days.[6][7] Before injecting **Tofersen**, it is recommended to withdraw approximately 10 mL of CSF to reduce the risk of increased intracranial pressure.[2][7] The drug should be administered as an intrathecal bolus injection over 1 to 3 minutes.[6][7]

Q4: What are the most common adverse events associated with **Tofersen** administration?

A4: The most frequently reported adverse events in clinical trials (affecting 10% or more of participants) include pain, fatigue, arthralgia (joint pain), increased CSF white blood cells, and myalgia (muscle pain).[6][8][9] Many common side effects, such as headache and procedural pain, are related to the lumbar puncture procedure itself.[10][11][12]

Q5: What are the serious neurologic adverse events observed in **Tofersen** clinical trials?

A5: Serious neurologic adverse events have been reported in a small percentage of participants (approximately 7%) receiving **Tofersen**.[13][14] These include myelitis (inflammation of the spinal cord), radiculitis (inflammation of the nerve roots), aseptic meningitis (inflammation of the brain's linings), papilledema (swelling of the optic nerve), and elevated intracranial pressure.[2][6][8][13][14]

# **Troubleshooting Guides**Post-Lumbar Puncture Headache (PLPH)

Q1.1: A research participant is complaining of a headache after **Tofersen** administration. How can I determine if it's a PLPH?

A1.1: A post-lumbar puncture headache is typically characterized by a postural component; the headache worsens when the patient is in an upright position (sitting or standing) and improves when they are lying down (supine).[15] It is often described as a dull, bilateral headache.[15] Associated symptoms can include nausea, vomiting, neck stiffness, and photophobia.[15] These symptoms usually appear within 48 hours of the procedure.[15]



- Q1.2: What is the initial management for a suspected PLPH?
- A1.2: Initial management should be conservative.[16] This includes:
- Bed rest: Advise the participant to lie flat.[16]
- Hydration: Encourage adequate fluid intake (2-3 liters per day).[16]
- Analgesics: Over-the-counter pain relievers like acetaminophen or NSAIDs (e.g., ibuprofen)
  can be used for pain management.[16]
- Caffeine: Oral or intravenous caffeine may be effective due to its vasoconstrictive properties.
  [15][17]
- Q1.3: The participant's headache is severe and not responding to conservative management. What is the next step?
- A1.3: If the headache is severe, debilitating, and persists for more than 24-48 hours despite conservative measures, an epidural blood patch is considered the "gold standard" treatment. [15][16] This procedure should be performed by an experienced anesthesiologist.[15]

### **Suspected Serious Neurologic Adverse Events**

- Q2.1: A participant presents with new neurological symptoms after receiving **Tofersen**. What are the immediate steps?
- A2.1: Any new, serious neurological symptoms should prompt immediate medical evaluation. The participant should be advised to contact their healthcare provider right away.[9] Depending on the symptoms, this may require urgent diagnostic workup and treatment according to the standard of care.[6][8] Management may necessitate the interruption or discontinuation of **Tofersen**.[6]
- Q2.2: What are the signs and symptoms of myelitis and radiculitis?
- A2.2: Symptoms of myelitis can include back numbness, pain, tingling, or weakness.[9] Radiculitis involves irritation of the nerve roots and can also present with pain, numbness, or weakness in the areas supplied by those nerves.[8] If a participant develops symptoms



consistent with myelitis or radiculitis, a diagnostic workup and treatment should be initiated according to the standard of care.[6]

- Q2.3: How do I recognize aseptic meningitis?
- A2.3: Aseptic meningitis is an inflammation of the linings of the brain that is not caused by a bacterial infection.[8] Key symptoms to watch for include fever, headache, stiff neck or back, nausea, and vomiting.[9]
- Q2.4: What are the warning signs of papilledema and elevated intracranial pressure?
- A2.4: Papilledema is swelling of the optic nerve due to increased pressure inside the skull.[8] Symptoms can include confusion, headache, severe nausea or vomiting, and vision changes such as blurred vision or changes in color perception.[9] If a participant reports these symptoms, they require an immediate diagnostic workup.[6][8]

# Data Presentation: Adverse Events in Tofersen Clinical Trials

Table 1: Common Adverse Events in **Tofersen** Clinical Trials

| Adverse Event                   | Frequency  |
|---------------------------------|------------|
| Pain                            | ≥10%[6]    |
| Fatigue                         | ≥10%[6][8] |
| Arthralgia (Joint Pain)         | ≥10%[6][8] |
| Increased CSF White Blood Cells | ≥10%[6][8] |
| Myalgia (Muscle Pain)           | ≥10%[6][8] |
| Headache                        | Common[10] |
| Procedural Pain                 | Common[10] |
| Fall                            | Common     |
| Back Pain                       | Common     |



Frequency data is based on participants treated with **Tofersen** and reported at a higher rate than placebo.

Table 2: Serious Neurologic Adverse Events in **Tofersen** 100 mg Clinical Trials

| Adverse Event                           | Incidence                               |  |
|-----------------------------------------|-----------------------------------------|--|
| Myelitis                                | 4 cases out of 147 participants[13][14] |  |
| Radiculitis                             | 2 cases out of 147 participants[13][14] |  |
| Aseptic Meningitis                      | 2 cases out of 147 participants[13][14] |  |
| Intracranial Hypertension / Papilledema | 4 cases out of 147 participants[13][14] |  |

Data as of July 15, 2022, from a cohort of 147 participants. In total, 10 participants (approximately 7%) experienced one or more of these serious events.[13][14]

## **Experimental Protocols**

## Protocol: Management of Severe Post-Lumbar Puncture Headache via Epidural Blood Patch (EBP)

Objective: To alleviate a severe, refractory post-lumbar puncture headache by sealing a persistent cerebrospinal fluid (CSF) leak.

Personnel: This procedure must be performed by a qualified anesthesiologist or other healthcare professional experienced in epidural procedures.

#### Methodology:

- Patient Consent and Preparation:
  - Obtain informed consent from the participant after explaining the procedure, risks, and benefits.
  - Position the patient in the lateral decubitus or sitting position, similar to a lumbar puncture.
  - Prepare the lumbar area using sterile technique.



#### · Venipuncture:

 An assistant will draw approximately 15-20 mL of the participant's own (autologous) blood into a sterile syringe. This should be done using aseptic technique from a peripheral vein, typically in the arm.

#### • Epidural Space Identification:

 The anesthesiologist will use a sterile epidural needle to identify the epidural space at or near the level of the previous dural puncture. The loss-of-resistance technique is typically used for confirmation.

#### Blood Injection:

- Once the epidural space is confirmed, the syringe containing the autologous blood is attached to the epidural needle.
- The blood is slowly injected into the epidural space. The participant may report a feeling of pressure in their back, buttocks, or legs. The injection is stopped if the participant experiences significant pain.

#### Post-Procedure Care:

- After the injection, the participant should remain in a recumbent (lying down) position for a recommended period (e.g., 1-2 hours) to allow the blood to clot and form a patch over the dural tear.
- Monitor the participant for any immediate complications.
- Provide post-procedure instructions, including limitations on strenuous activity.

This protocol is a general guideline. The specific technique may vary based on institutional protocols and the clinical judgment of the practitioner.

### **Visualizations**





Click to download full resolution via product page

Caption: Troubleshooting workflow for post-lumbar puncture headache.





Click to download full resolution via product page

Caption: Potential pathway for **Tofersen**-related neuroinflammation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mndassociation.org [mndassociation.org]
- 4. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 5. als.org [als.org]
- 6. medcentral.com [medcentral.com]

## Troubleshooting & Optimization





- 7. These highlights do not include all the information needed to use QALSODY ™ safely and effectively. See full prescribing information for QALSODY. QALSODY (tofersen) injection, for intrathecal use Initial U.S. Approval: 2023 [dailymed.nlm.nih.gov]
- 8. Tofersen: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Tofersen Side Effects: Common, Severe, Long Term [drugs.com]
- 10. What are the side effects of Tofersen? [synapse.patsnap.com]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The perils of puncture: post lumbar puncture headaches & what to do about them [sinaiem.org]
- 16. droracle.ai [droracle.ai]
- 17. Drugs for treating headache after a lumbar puncture | Cochrane [cochrane.org]
- To cite this document: BenchChem. [Addressing lumbar puncture-related complications in Tofersen research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#addressing-lumbar-puncture-related-complications-in-tofersen-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com